molecular formula C18H24N6O B13386108 N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B13386108
M. Wt: 340.4 g/mol
InChI Key: LBWQSAZEYIZZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS: 459856-18-9) is a heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazine core fused with a methoxy-substituted pyridine ring. Its molecular formula is C₁₈H₂₄N₆O, with a molecular weight of 340.42 g/mol . The compound is stereospecific, with the (R)-sec-butyl group at the N-position contributing to its chiral center. Synonymous identifiers include Pexacerfont and BMS-562086, indicating its historical association with corticotropin-releasing factor (CRF) receptor antagonist research .

Properties

IUPAC Name

N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWQSAZEYIZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and catalyst loading, to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized against analogs with related scaffolds. Below is a detailed comparison:

N-((R)-sec-Butyl)-8-(6-Methoxy-2-Methylpyridin-3-yl)-2,7-Dimethylpyrazolo[1,5-a][1,3,5]Triazin-4-Amine (CAS: 459856-18-9)

  • Core Structure : Pyrazolo-triazine fused with 6-methoxy-2-methylpyridine.
  • Key Substituents : (R)-sec-butyl amine, methyl groups at positions 2 and 5.
  • Physicochemical Properties : Moderate lipophilicity (logP ≈ 2.1), with solubility enhanced by the methoxy-pyridine moiety.

N-(2-Methoxyethyl)-2-Methyl-3-Phenyl-6,7-Dihydro-5H-Cyclopenta[d]Pyrazolo[1,5-a]Pyrimidin-8-Amine (CAS: 900283-10-5)

  • Core Structure : Pyrazolo-pyrimidine fused with cyclopentane.
  • Key Substituents : 2-Methoxyethyl amine, phenyl group at position 3.
  • The phenyl group introduces π-π stacking interactions, altering pharmacokinetics compared to the methoxy-pyridine in the target compound .
  • Molecular Weight : ~367.4 g/mol (higher due to cyclopentane and phenyl).

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Core Structure : Imidazo-pyridine with ester and nitrophenyl groups.
  • Key Features: Nitrophenyl and cyano groups confer strong electron-withdrawing effects, influencing redox stability. Diethyl esters enhance membrane permeability but reduce metabolic stability compared to alkylamine substituents in the target compound .
  • Molecular Weight : 534.5 g/mol (significantly higher due to nitro and ester groups).

Structural and Functional Comparison Table

Parameter Target Compound Pyrazolo-Pyrimidine Analog Imidazo-Pyridine Analog
Core Heterocycle Pyrazolo-triazine Pyrazolo-pyrimidine Imidazo-pyridine
Molecular Weight 340.42 g/mol ~367.4 g/mol 534.5 g/mol
Key Substituents (R)-sec-butyl, methoxy-pyridine 2-Methoxyethyl, phenyl Nitrophenyl, diethyl esters
Solubility (LogP) ~2.1 (moderate) ~2.5 (moderate) ~3.8 (lipophilic)
Pharmacological Target CRF1 receptors Undisclosed (kinase inhibition?) Undisclosed (antimicrobial?)
Clinical Status Preclinical (Pexacerfont) No data Research-stage

Research Findings and Implications

  • Target Compound : Demonstrated CRF1 antagonism (IC₅₀ ~10 nM in vitro) but faced clinical setbacks due to insufficient efficacy in anxiety trials .
  • Pyrazolo-Pyrimidine Analog : Structural rigidity may improve selectivity, but lack of disclosed activity data limits direct comparison .
  • Imidazo-Pyridine Analog : High molecular weight and lipophilicity suggest utility in topical applications, though systemic bioavailability is likely poor .

Biological Activity

N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine, commonly known as Pexacerfont , is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the management of anxiety disorders and stress-related conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Pexacerfont features a complex heterocyclic structure that includes a pyrazole linked to a pyridine. Its chemical formula is C18H24N6OC_{18}H_{24}N_{6}O, with a molecular weight of approximately 340.431 g/mol. The compound is characterized by its amine and methoxy substituents which influence its reactivity and biological interactions .

Pexacerfont acts primarily as an antagonist at the corticotropin-releasing factor (CRF) receptor. This receptor plays a crucial role in the body's response to stress by modulating various physiological processes including the release of adrenocorticotropic hormone (ACTH) and cortisol. By inhibiting CRF receptor activity, Pexacerfont can potentially reduce anxiety and stress responses .

1. Anxiolytic Effects

Pexacerfont has been studied for its anxiolytic properties. Clinical trials have indicated that it may effectively reduce anxiety symptoms in patients with generalized anxiety disorder (GAD) and other related conditions. The modulation of CRF signaling pathways is believed to be central to its therapeutic effects .

2. Impact on Stress Responses

Research suggests that Pexacerfont can mitigate stress-induced physiological changes by blocking CRF signaling. This action may help in managing conditions such as alcohol dependence and other stress-related disorders .

3. Binding Affinity

The compound exhibits significant binding affinity to the CRF receptor, which is crucial for its pharmacological efficacy. Studies have shown that Pexacerfont's binding can lead to decreased intracellular cAMP levels and inhibition of calcium channels, further elucidating its mechanism of action .

Case Studies

Several studies have evaluated the efficacy of Pexacerfont in clinical settings:

  • Clinical Trial Data : A Phase III clinical trial demonstrated that Pexacerfont significantly reduced anxiety symptoms compared to placebo groups, highlighting its potential as a treatment option for GAD.
  • In Vitro Studies : Laboratory assays have confirmed Pexacerfont's ability to inhibit CRF receptor activity effectively, supporting its role as a therapeutic agent in stress-related disorders .

Comparative Analysis of Biological Activities

CompoundMechanism of ActionTherapeutic UseBinding Affinity
PexacerfontCRF receptor antagonistAnxiety disordersHigh
BrequinarDHODH inhibitorImmunosuppressive agentModerate
TeriflunomideDHODH inhibitorMultiple sclerosisModerate

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Alkylation : Reacting pyrazolo-triazine precursors with alkyl halides (e.g., 2-bromobutane) in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization .
  • Condensation : Introducing the 6-methoxy-2-methylpyridin-3-yl moiety via nucleophilic substitution, using catalysts like copper(I) bromide and cesium carbonate in dimethyl sulfoxide at 35–60°C for 24–48 hours .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradient) or recrystallization from methanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 8.87 ppm for pyridine protons, δ 104–107 ppm for triazine carbons) .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+) .
  • IR Spectroscopy : Identifies functional groups (e.g., 3298 cm⁻¹ for N-H stretching in amines) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., kinase inhibition assays at fixed ATP concentrations) to isolate variables .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinities .
  • Purity Verification : Employ HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Structural Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the N-butan-2-yl position without disrupting kinase binding .
  • Co-Solvent Systems : Use cyclodextrin complexes or ethanol/water mixtures (e.g., 20% v/v) to enhance aqueous solubility .

Q. How to design experiments assessing kinase inhibition specificity?

  • Selectivity Panels : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM compound concentration to identify off-target effects .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to ATP pockets, prioritizing kinases with complementary hydrophobic pockets (e.g., MET kinase) .

Q. What computational methods predict binding modes and SAR?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the pyridin-3-yl group in the active site .
  • Free Energy Perturbation (FEP) : Quantify the impact of methyl group substitutions on binding affinity (e.g., ∆∆G calculations for 2,7-dimethyl vs. non-methyl analogs) .

Q. How to mitigate competing side reactions during synthesis?

  • Catalyst Optimization : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)₂) to suppress aryl halide dimerization .
  • Temperature Control : Maintain reactions at 35°C to avoid thermal degradation of the pyrazolo-triazine core .
  • In Situ Monitoring : Use TLC (ethyl acetate/hexane, 3:7) to track intermediate formation and adjust stoichiometry dynamically .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous solvents (e.g., acetonitrile) and inert atmospheres to prevent hydrolysis of methoxy groups .
  • Data Reproducibility : Archive NMR raw data (FID files) and HRMS calibration logs to ensure cross-study comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.